7-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone class This compound is characterized by its unique structure, which includes a fluorine atom at the 7th position and a methyl group at the 2nd position on the benzoxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclocarbonylation of o-iodoanilines with acid chlorides. This reaction is catalyzed by palladium and requires specific conditions, such as refluxing the solution at 35-40°C for 50-55 minutes . The excess solvent is then removed under reduced pressure, and the product is extracted using petroleum ether .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and other substituents on the benzoxazinone ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazinones .
Scientific Research Applications
7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to inhibit bacterial growth and treat infectious diseases.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inactivate enzymes such as chymotrypsin by forming covalent bonds with the enzyme’s active site. This inactivation is stoichiometric and proceeds with high rate constants . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Lacks the fluorine atom at the 7th position but shares similar structural features and chemical properties.
2-Ethoxy-4H-3,1-benzoxazin-4-one: Contains an ethoxy group instead of a methyl group, leading to different reactivity and applications.
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one:
Uniqueness: 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one is unique due to the presence of both a fluorine atom and a methyl group on the benzoxazinone ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H6FNO2 |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
7-fluoro-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H6FNO2/c1-5-11-8-4-6(10)2-3-7(8)9(12)13-5/h2-4H,1H3 |
InChI Key |
XLNMYFOERWONOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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